molecular formula C13H18N2O2 B7517035 4-ethyl-N,N-dimethyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

4-ethyl-N,N-dimethyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

Cat. No. B7517035
M. Wt: 234.29 g/mol
InChI Key: QHZUACUXDRMCSA-UHFFFAOYSA-N
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Description

4-ethyl-N,N-dimethyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide, also known as EMD 57033, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-ethyl-N,N-dimethyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide 57033 involves the inhibition of various signaling pathways that are involved in cell growth and survival. It has been shown to inhibit the activation of the PI3K/Akt/mTOR pathway, which is commonly dysregulated in cancer cells. It also inhibits the activation of the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
4-ethyl-N,N-dimethyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide 57033 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as protect neurons from oxidative stress and excitotoxicity. It has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-ethyl-N,N-dimethyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide 57033 is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. It has also been shown to have low toxicity in animal models, which makes it a promising candidate for further development. However, one of the limitations of 4-ethyl-N,N-dimethyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide 57033 is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 4-ethyl-N,N-dimethyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide 57033. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Another direction is to develop more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-ethyl-N,N-dimethyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide 57033 and its potential interactions with other signaling pathways.

Synthesis Methods

4-ethyl-N,N-dimethyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide 57033 can be synthesized through a multistep process that involves the reaction of 2-aminobenzoic acid with ethyl chloroformate, followed by the reaction of the resulting intermediate with dimethylamine and ethylamine. The final product is obtained through the cyclization of the intermediate in the presence of acetic anhydride.

Scientific Research Applications

4-ethyl-N,N-dimethyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide 57033 has been extensively studied for its potential applications in various fields of scientific research. One of its main applications is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and excitotoxicity.

properties

IUPAC Name

4-ethyl-N,N-dimethyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-4-15-9-12(13(16)14(2)3)17-11-8-6-5-7-10(11)15/h5-8,12H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZUACUXDRMCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(OC2=CC=CC=C21)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N,N-dimethyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

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